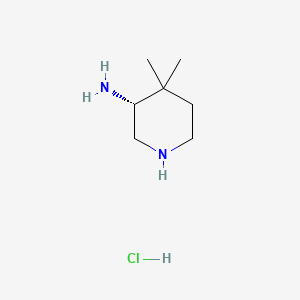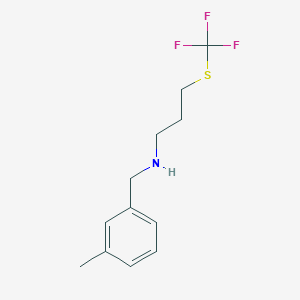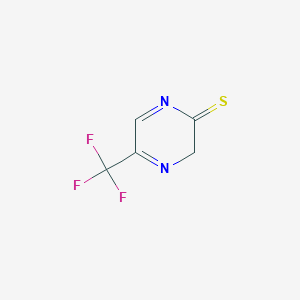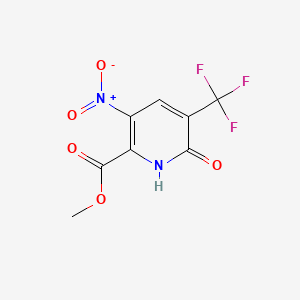![molecular formula C12H14F3N B11759219 (3S)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11759219.png)
(3S)-3-[4-(trifluoromethyl)phenyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-[4-(trifluoromethyl)phenyl]piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aromatic compounds, which can be achieved using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation . The reaction conditions often involve the use of photoredox catalysts to facilitate the formation of the trifluoromethyl radical.
Industrial Production Methods
Industrial production of (3S)-3-[4-(trifluoromethyl)phenyl]piperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[4-(trifluoromethyl)phenyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(3S)-3-[4-(trifluoromethyl)phenyl]piperidine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of trifluoromethyl-substituted compounds with biological targets.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of (3S)-3-[4-(trifluoromethyl)phenyl]piperidine involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biological molecules. The piperidine ring can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tris(4-trifluoromethylphenyl)phosphine: Another compound with a trifluoromethyl group, used in organic synthesis and as a ligand in coordination chemistry.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in various chemical reactions.
Uniqueness
(3S)-3-[4-(trifluoromethyl)phenyl]piperidine is unique due to the combination of the trifluoromethyl group and the piperidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various applications.
Properties
Molecular Formula |
C12H14F3N |
|---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
(3S)-3-[4-(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)11-5-3-9(4-6-11)10-2-1-7-16-8-10/h3-6,10,16H,1-2,7-8H2/t10-/m1/s1 |
InChI Key |
DPGBDWYHWVSZPK-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B11759140.png)
![3,7-dinitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11759148.png)

![2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid](/img/structure/B11759157.png)

![7-Chloro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11759164.png)


![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11759171.png)
![4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B11759175.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759189.png)


